4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

MedChem Drug Design Physicochemical Properties

Selective 4‑bromo regioisomer with THP N1‑protection delivers a unique lipophilicity/polarity balance (XLogP3 2.3, TPSA 39.9 Ų, 0 H‑bond donors) not replicated by 5‑bromo or N‑methyl/benzyl analogs. The THP group behaves as an orthogonal protecting group, removable under mild acid without disturbing esters or carbamates. This scaffold is proven for Suzuki diversification into hinge‑binding kinase inhibitors and for constructing PROTAC libraries with precise linker‑site attachment. Ideal for CNS‑penetrant programs, STING/TBK1 modulators, and any campaign requiring efficient cross‑coupling, low efflux risk, and sufficient aqueous solubility for cellular assays.

Molecular Formula C11H12BrN3O
Molecular Weight 282.14 g/mol
CAS No. 1416713-40-0
Cat. No. B1382601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
CAS1416713-40-0
Molecular FormulaC11H12BrN3O
Molecular Weight282.14 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C3=NC=CC(=C3C=N2)Br
InChIInChI=1S/C11H12BrN3O/c12-9-4-5-13-11-8(9)7-14-15(11)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2
InChIKeyQXCVPILKFAHJBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 1416713-40-0) | Procurement-Ready Heterocyclic Building Block


4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic building block belonging to the pyrazolo[3,4-b]pyridine family. It features a bromine atom at the 4-position of the pyridine ring and a tetrahydro-2H-pyran-2-yl (THP) protecting group at N1. The compound is widely used as a versatile intermediate for downstream functionalization via cross-coupling chemistry [1].

Why 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine Cannot Be Replaced by Other Pyrazolo[3,4-b]pyridine Analogs


Pyrazolo[3,4-b]pyridine derivatives with alternative N1 substituents (free NH, methyl, benzyl) or bromine at different positions (5-bromo vs. 4-bromo) exhibit divergent physicochemical, reactivity, and pharmacokinetic profiles. The THP moiety and the specific 4-bromo regiochemistry work in concert to deliver a unique balance of lipophilicity, polar surface area, hydrogen-bond donor count, and orthogonal protecting-group chemistry that is not replicated by any single analog [1]. The quantitative evidence below details why careful selection of this compound is essential.

Quantitative Differentiation Evidence for 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine Over Closest Analogs


Improved Lipophilicity (XLogP3) vs. 4-Bromo-1H-pyrazolo[3,4-b]pyridine (NH) Boosts Predicted Membrane Permeability

The THP-protected derivative demonstrates an XLogP3 of 2.3, compared to 1.5 for the free‑NH congener 4‑bromo‑1H‑pyrazolo[3,4‑b]pyridine [1][2]. The 0.8 log unit increase corresponds to approximately 6-fold higher predicted octanol‑water partition coefficient, which is expected to enhance passive membrane permeability and blood‑brain barrier penetration for CNS‑targeted campaigns.

MedChem Drug Design Physicochemical Properties

Balanced Topological Polar Surface Area (TPSA) vs. N-Methyl Analog for CNS Multiparameter Optimization

The target compound exhibits a topological polar surface area (TPSA) of 39.9 Ų, which is higher than the 30.7 Ų of the N‑methyl analog 4‑bromo‑1‑methyl‑1H‑pyrazolo[3,4‑b]pyridine [1][2]. The increased TPSA maintains sufficient aqueous solubility while staying within the ≤60 Ų guideline for CNS oral drugs. This offers a multiparameter advantage over the N‑methyl congener, whose low TPSA may limit solubility.

MedChem CNS Drug Design TPSA

Reduced Hydrogen-Bond Donor Count vs. Free‑NH Analog Mitigates Efflux Liability

The THP compound has zero H‑bond donors, in contrast to the free‑NH compound, which has one H‑bond donor [1][2]. A reduction in H‑bond donor count is correlated with lower recognition by P‑glycoprotein and other efflux transporters, thereby improving intestinal absorption and reducing efflux‑mediated resistance in cellular contexts.

ADME Metabolic Stability Efflux Ratio

4-Bromo Substitution Enables Regioselective Suzuki–Miyaura Coupling Over 5-Bromo Isomer

In palladium-catalyzed Suzuki–Miyaura couplings, 4‑bromo‑pyrazolo[3,4‑b]pyridines undergo oxidative addition selectively at the C4 position, while 5‑bromo isomers require different catalyst systems or proceed with lower yield. Under conditions of Pd(PPh₃)₄/Na₂CO₃ in DME/H₂O, the 4‑bromo derivative yields aryl‑coupled products in >80 % yield, whereas the 5‑bromo analog gives <50 % yield under identical conditions [1].

Synthetic Chemistry Cross-Coupling Regioselectivity

Optimal Application Scenarios for 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine


CNS-Targeted Kinase Inhibitor Lead Optimization

With balanced XLogP3 (2.3), TPSA (39.9 Ų), and zero H‑bond donors [1], this scaffold is primed for CNS‑penetrant kinase inhibitor programs. It can be elaborated via Suzuki coupling at the 4‑bromo position to introduce aryl or heteroaryl groups that engage the kinase hinge region, while the THP moiety maintains favorable brain‑to‑plasma ratios.

Parallel Library Synthesis of Pyrazolo[3,4-b]pyridine-Based PROTACs

The efficient Suzuki coupling performance of the 4‑bromo group [1] allows rapid diversification at a key position, enabling the construction of focused PROTAC libraries. The THP ether serves as an orthogonal protecting group that can be removed under mild acid without affecting esters or carbamates introduced on the linker.

Immuno-Oncology Tool Compound Development

The compound’s improved lipophilicity and low efflux risk make it a preferred intermediate for developing STING or TBK1 pathway modulators, where cellular target engagement is essential. The balanced TPSA ensures sufficient aqueous solubility for biochemical and cell‑based assay formats.

Quote Request

Request a Quote for 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.